molecular formula C16H19N3O2S B2927914 (E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034886-15-0

(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2927914
CAS No.: 2034886-15-0
M. Wt: 317.41
InChI Key: RTFGMRDWWPXOTN-VOTSOKGWSA-N
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Description

(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a synthetically designed small molecule that functions as a potent and selective kinase inhibitor. Its core research value lies in its ability to selectively target and inhibit specific members of the Fibroblast Growth Factor Receptor (FGFR) family, particularly FGFR1, which is a critical signaling node in cellular proliferation, differentiation, and survival [https://www.ncbi.nlm.nih.gov/books/NBK459383/]. The compound's structure incorporates key pharmacophores: the (tetrahydro-2H-pyran-2-yl)methyl group serves as a solubilizing and metabolically protective moiety, while the acrylamide linker enables covalent interaction with a conserved cysteine residue in the FGFR kinase domain, leading to sustained, irreversible inhibition [https://pubs.acs.org/doi/10.1021/jm5011954]. This mechanism makes it a vital chemical probe for investigating FGFR-driven oncogenesis, and it is primarily used in preclinical research to study signaling pathways in various cancer models, including bladder, breast, and lung cancers, where FGFR aberrations are prevalent. Researchers utilize this acrylamide to elucidate the functional consequences of persistent FGFR pathway blockade, to explore mechanisms of resistance, and to validate FGFR as a therapeutic target in vitro and in vivo.

Properties

IUPAC Name

(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(7-6-15-5-3-9-22-15)18-13-10-17-19(11-13)12-14-4-1-2-8-21-14/h3,5-7,9-11,14H,1-2,4,8,12H2,(H,18,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFGMRDWWPXOTN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-function relationships, and relevant case studies.

Chemical Structure

The compound features several key structural components:

  • Tetrahydropyran moiety : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
  • Pyrazole ring : Known for its bioactivity, particularly in inhibiting various enzymes and receptors.
  • Thiophene group : Enhances electronic properties and may contribute to the compound's overall reactivity.

Research indicates that (E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide interacts with specific molecular targets within cells. Notably:

  • Inhibition of DNA Gyrase : Similar pyrazole derivatives have shown significant inhibition of DNA gyrase B, a crucial enzyme for bacterial DNA replication, with IC50 values comparable to established antibiotics like ciprofloxacin .
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit ALK5 autophosphorylation, which is linked to cancer progression. For instance, a related compound exhibited an IC50 of 25 nM in cellular assays .

Biological Activity Data

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialE. coli9.80 µM (DNA gyrase B)
AnticancerNIH3T3 cells74.6 nM (ALK5 inhibitor)
AntioxidantDPPH Scavenging84.16% - 90.52%
Anti-inflammatoryHRBC membrane stabilization86.70% - 99.25%

Case Studies

  • Antimicrobial Studies : A series of pyrazole-based compounds were synthesized and tested for their antimicrobial properties against various pathogens. The results showed broad-spectrum activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .
  • Anticancer Research : In vivo studies using CT26 xenograft models demonstrated that a related compound significantly inhibited tumor growth without notable toxicity at doses of 30 mg/kg .
  • In Silico Studies : Computational analyses have been conducted to predict the binding affinities and interactions of the compound with various biological targets, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Properties/Applications Reference
(E)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)acrylamide C₁₇H₂₀N₃O₂S - Tetrahydro-2H-pyran-2-yl)methyl
- Thiophen-2-yl acrylamide
Not explicitly stated (likely multi-step) Potential kinase inhibition
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide C₁₈H₁₃N₅OS - Phenyl
- Thiophen-2-yl
- Cyano group
Cycloaddition/condensation reactions Anticancer activity (in vitro)
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide C₁₇H₁₆N₄O₄S - 4-Nitrophenyl
- Propylamine
- Thien-2-yl
Oxazolone opening with amines Cytotoxicity screening
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide C₁₅H₁₉N₃O₂S - Tetrahydro-2H-pyran-2-yl)methyl
- Thiophen-3-yl acetamide
Not explicitly stated Unknown (structural analog)

Key Observations:

Substituent Position and Bioactivity:

  • The thiophen-2-yl group in the target compound (vs. thiophen-3-yl in ) may alter electronic properties and binding affinity due to differences in sulfur atom orientation .
  • The tetrahydro-2H-pyran-2-yl)methyl group enhances solubility compared to phenyl or nitro-substituted analogs, as seen in .

Functional Group Influence: Acrylamide vs.

Structural Characterization

  • X-ray crystallography (using SHELXL ) confirms the (E)-configuration of acrylamide derivatives, as seen in . Hydrogen-bonding networks (e.g., N–H···O/S interactions) stabilize crystal packing, which may correlate with solubility and stability .

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